molecular formula C12H14N2O2 B2543543 tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate CAS No. 1018950-15-6

tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B2543543
CAS No.: 1018950-15-6
M. Wt: 218.256
InChI Key: AEOODQOVWXMMNU-UHFFFAOYSA-N
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Description

tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate: is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.26 g/mol . It is a solid compound that is typically stored in a sealed, dry environment at room temperature . This compound is used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves the reaction of pyrrolo[3,2-b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolo[3,2-b]pyridine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals .

Biology: In biological research, this compound is used to study the interactions of pyrrolo[3,2-b]pyridine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting specific enzymes or receptors involved in various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable for creating compounds with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the research .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl pyrrolo[3,2-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOODQOVWXMMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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